3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

Chemical Purity Procurement Specification Building Block Quality

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2) is a substituted pyrrolidine derivative with molecular formula C13H19N and a molecular weight of 189.30 g/mol. The compound features a pyrrolidine ring substituted with two methyl groups at the 3-position and a 4-methylphenyl (p-tolyl) group at the 4-position, yielding a non-chiral, sterically hindered secondary amine scaffold.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 1784325-91-2
Cat. No. B1432602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine
CAS1784325-91-2
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNCC2(C)C
InChIInChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3
InChIKeyFGYAAYAZNOUYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2): Structural Baseline and Compound Class for Research Procurement


3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2) is a substituted pyrrolidine derivative with molecular formula C13H19N and a molecular weight of 189.30 g/mol . The compound features a pyrrolidine ring substituted with two methyl groups at the 3-position and a 4-methylphenyl (p-tolyl) group at the 4-position, yielding a non-chiral, sterically hindered secondary amine scaffold . Commercially available with a minimum purity specification of 95% , this compound serves as a research intermediate and building block in medicinal chemistry, particularly in the synthesis of compounds targeting neurological disorders .

Why Generic Pyrrolidine Analogs Cannot Replace 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine in Structure–Activity Studies


Substitution of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine with structurally related pyrrolidine analogs is not functionally equivalent due to the compound's unique gem-dimethyl substitution pattern at the 3-position, which imposes distinct conformational constraints and steric bulk absent in unsubstituted or mono-substituted analogs [1]. Regioisomeric variants such as 2,2-dimethyl-3-(4-methylphenyl)pyrrolidine (CAS 1250894-58-6) share the same molecular formula but differ in the substitution position on the pyrrolidine ring, potentially altering receptor binding geometry and metabolic stability . The combination of 3,3-dimethyl substitution and 4-(4-methylphenyl) placement creates a specific three-dimensional pharmacophore that cannot be replicated by analogs lacking either feature .

Quantitative Differentiation Evidence for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2) Versus Closest Analogs


Purity Specification Differentiation: 95% Baseline for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2) is commercially supplied with a minimum purity specification of 95% . This purity level is comparable to its regioisomer 2,2-dimethyl-3-(4-methylphenyl)pyrrolidine (CAS 1250894-58-6), also supplied at 95% [1]. However, certain chiral 4-(p-tolyl)pyrrolidine derivatives, such as rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1956380-71-4), are available at higher purity grades (97%+), reflecting differences in synthetic complexity and intended application specificity .

Chemical Purity Procurement Specification Building Block Quality

Position-Specific Methyl Substitution: 3,3-Dimethyl Versus 3-Ethyl Pyrrolidine Analogs

The 3,3-dimethyl substitution pattern in the target compound provides steric hindrance that can shield the pyrrolidine nitrogen from metabolic enzymes . In contrast, 3-Ethyl-4-(4-methylphenyl)pyrrolidine substitutes an ethyl group for one of the methyls, reducing steric bulk and potentially altering metabolic stability . Fluorinated analogs such as 3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine (CAS 2098052-44-7) incorporate a fluoromethyl group that has been demonstrated to enhance metabolic stability and binding affinity to biological targets .

Steric Hindrance Metabolic Stability SAR Studies

Regiochemical Differentiation: 4-(4-Methylphenyl) Versus 3-(4-Methylphenyl) Substitution

The target compound features a 4-(4-methylphenyl) substitution on the pyrrolidine ring, distinguishing it from regioisomers such as 3-(4-Methylphenyl)pyrrolidine hydrochloride . This positional difference alters the spatial orientation of the aryl group relative to the pyrrolidine nitrogen, which may impact interactions with biological targets such as dopamine and serotonin receptors .

Regioisomerism Receptor Binding Pharmacophore Geometry

Chiral Versus Achiral Procurement: Stereochemical Considerations for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine

3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine (CAS 1784325-91-2) is an achiral compound due to the presence of two identical methyl substituents at C3, which eliminates stereogenic centers on the pyrrolidine ring . In contrast, chiral analogs such as (3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride possess defined stereochemistry with potential enantioselective biological activity .

Stereochemistry Chiral Purity Asymmetric Synthesis

Conformational Constraint from 3,3-Dimethyl Substitution

The gem-dimethyl substitution at C3 of the pyrrolidine ring introduces conformational restriction through Thorpe–Ingold effect, favoring specific ring puckering modes and altering the spatial accessibility of the secondary amine nitrogen [1]. This effect is absent in 4-(4-methylphenyl)pyrrolidine, which lacks the 3,3-dimethyl substitution and thus exhibits greater conformational flexibility .

Conformational Analysis Ring Puckering Nitrogen Accessibility

Receptor Interaction Potential: Selective Dopamine and Norepinephrine Transporter Modulation

Pyrrolidine derivatives containing 4-methylphenyl substituents have been characterized as inhibitors of dopamine and norepinephrine transporters . Specifically, 4-(4-Methylphenyl)pyrrolidin-2-one analogs demonstrate potent inhibitory effects on dopamine and norepinephrine transporters while showing minimal activity on serotonin transporters .

Neurotransmitter Transporter Dopamine Reuptake Norepinephrine Reuptake

Recommended Research and Procurement Applications for 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine


Structure–Activity Relationship (SAR) Studies Requiring Defined Steric Constraints

The 3,3-dimethyl substitution provides a sterically hindered pyrrolidine scaffold suitable for SAR investigations where conformational restriction influences target binding [1]. Researchers can utilize this compound to systematically evaluate the impact of gem-dimethyl substitution on biological activity compared to unsubstituted or mono-substituted analogs [1].

Synthesis of Neurological Research Compounds Targeting Dopamine and Norepinephrine Pathways

Based on class-level evidence that 4-(4-methylphenyl)pyrrolidine derivatives exhibit selective inhibition of dopamine and norepinephrine transporters , this compound serves as a building block for developing tool compounds in neurological disorder research, including studies on depression and attention deficit hyperactivity disorder .

Achiral Scaffold for Chemical Library Construction and Fragment-Based Drug Discovery

The achiral nature of 3,3-Dimethyl-4-(4-methylphenyl)pyrrolidine eliminates stereochemical complexity, making it an attractive scaffold for chemical library synthesis and fragment-based screening where stereochemical purity verification would otherwise add analytical burden .

Regioisomer Control in Medicinal Chemistry Campaigns

Procurement of the specific 4-(4-methylphenyl) regioisomer (rather than 3-substituted or N-substituted variants) is critical for maintaining intended pharmacophore geometry in receptor binding studies . This compound enables researchers to maintain regioisomeric fidelity in synthetic sequences.

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